molecular formula C22H26Br2O4 B11069004 (8xi,17beta)-2,4-Dibromoestra-1,3,5(10)-triene-3,17-diyl diacetate

(8xi,17beta)-2,4-Dibromoestra-1,3,5(10)-triene-3,17-diyl diacetate

Cat. No.: B11069004
M. Wt: 514.2 g/mol
InChI Key: ZFBOQXLSMVXWTQ-MEEYYSAXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (9S,13S,14S,17S)-17-(ACETYLOXY)-2,4-DIBROMO-13-METHYL-7,8,9,11,12,13,14,15,16,17-DECAHYDRO-6H-CYCLOPENTA[A]PHENANTHREN-3-YL ACETATE is a complex organic molecule It belongs to the class of cyclopenta[a]phenanthrene derivatives, characterized by a polycyclic structure with multiple rings and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9S,13S,14S,17S)-17-(ACETYLOXY)-2,4-DIBROMO-13-METHYL-7,8,9,11,12,13,14,15,16,17-DECAHYDRO-6H-CYCLOPENTA[A]PHENANTHREN-3-YL ACETATE typically involves multiple steps, starting from simpler organic molecules. The process often includes bromination, acetylation, and cyclization reactions under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize efficiency and scalability. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards .

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce new functional groups like hydroxyl or amino groups .

Mechanism of Action

The mechanism by which (9S,13S,14S,17S)-17-(ACETYLOXY)-2,4-DIBROMO-13-METHYL-7,8,9,11,12,13,14,15,16,17-DECAHYDRO-6H-CYCLOPENTA[A]PHENANTHREN-3-YL ACETATE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to changes in cellular processes and signaling pathways . The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Properties

Molecular Formula

C22H26Br2O4

Molecular Weight

514.2 g/mol

IUPAC Name

[(9S,13S,14S,17S)-3-acetyloxy-2,4-dibromo-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] acetate

InChI

InChI=1S/C22H26Br2O4/c1-11(25)27-19-7-6-17-14-4-5-15-16(13(14)8-9-22(17,19)3)10-18(23)21(20(15)24)28-12(2)26/h10,13-14,17,19H,4-9H2,1-3H3/t13-,14?,17-,19-,22-/m0/s1

InChI Key

ZFBOQXLSMVXWTQ-MEEYYSAXSA-N

Isomeric SMILES

CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2CCC4=C(C(=C(C=C34)Br)OC(=O)C)Br)C

Canonical SMILES

CC(=O)OC1CCC2C1(CCC3C2CCC4=C(C(=C(C=C34)Br)OC(=O)C)Br)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.